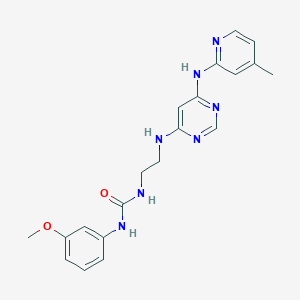
1-(3-Methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C20H23N7O2 and its molecular weight is 393.451. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Catalytic Synthesis Methods : Research on pyrimidine derivatives, similar in structure to the compound , highlights the importance of catalytic synthesis methods. For instance, the synthesis of pyrimidine and dihydropyrimidinone derivatives through catalysis demonstrates the versatility of these compounds in synthetic organic chemistry. Such methodologies often emphasize the efficiency of synthesis, yield optimization, and the potential for producing various derivatives with tailored properties (Ni Shu-jing, 2004; Hiroshi Yamanaka, Setsuko Niitsuma, Takao Sakamoto, 1979).
Chemical Degradation Studies : Investigations into the degradation pathways of structurally similar compounds, like chlorimuron-ethyl, provide insights into environmental stability and degradation mechanisms. These studies are crucial for understanding the environmental impact and potential remediation strategies for such chemicals (Seema B. Sharma, K. Banerjee, P. Choudhury, 2012).
Chiral Properties and Biological Activity : Studies on the chiral isomers of related compounds emphasize the significance of stereochemistry in medicinal chemistry. The activity differences between S- and R-isomers in biological systems underline the importance of chiral purity and control in the synthesis of pharmaceuticals (C. Temple, G. Rener, 1992).
Potential Applications
Antiparkinsonian Activity : The synthesis and evaluation of urea and thiourea derivatives of pyrimidine for their antiparkinsonian activity highlight the potential therapeutic applications of such compounds. This research contributes to the development of new treatments for neurodegenerative diseases, demonstrating the broader implications of synthetic chemistry in healthcare (F. Azam, Ismail A. Alkskas, M. Ahmed, 2009).
Antibacterial and Antiproliferative Activities : The synthesis of uracil derivatives and their screening for antibacterial activity against Gram-positive bacteria showcase the potential of pyrimidine derivatives in addressing antibiotic resistance. Furthermore, the design, synthesis, and evaluation of thieno[3,2-d]pyrimidin-4-yl derivatives for antiproliferative activity against cancer cell lines underscore the versatility of these compounds in medicinal applications (C. Zhi et al., 2005; Pei Huang et al., 2020).
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-14-6-7-21-18(10-14)27-19-12-17(24-13-25-19)22-8-9-23-20(28)26-15-4-3-5-16(11-15)29-2/h3-7,10-13H,8-9H2,1-2H3,(H2,23,26,28)(H2,21,22,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFYDHAOFDFHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC=NC(=C2)NCCNC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


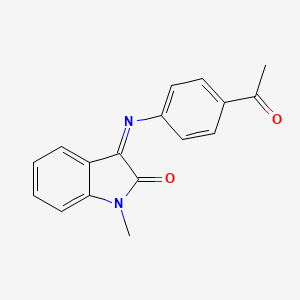
![2-Chloro-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B2574106.png)
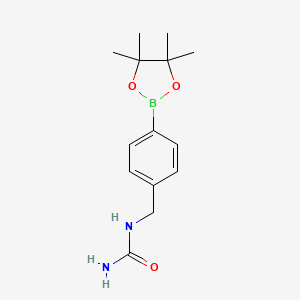
![N-(5-((4-(trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2574108.png)


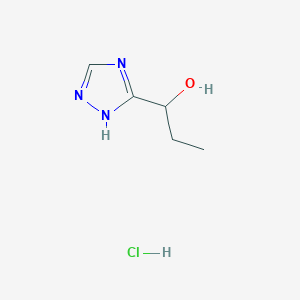
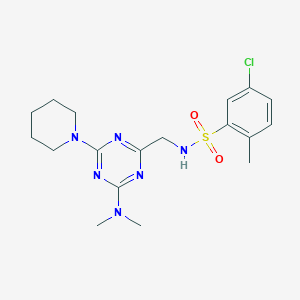
![(4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone](/img/structure/B2574117.png)
![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2574122.png)
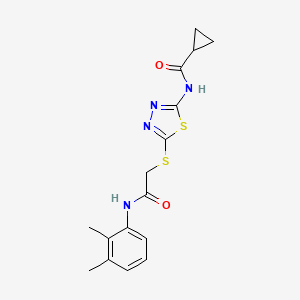

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2574125.png)